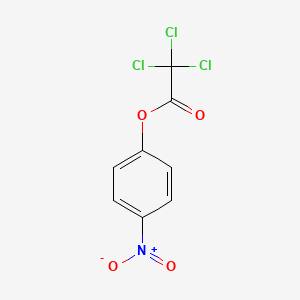![molecular formula C67H94N14O21S2 B14754136 DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
DOTA-[Tyr3]-Octreotide Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DOTA-[Tyr3]-Octreotide Acid is a compound that has gained significant attention in the field of medical imaging and therapy. It is a derivative of octreotide, a somatostatin analog, and is often used in conjunction with radiolabeling for diagnostic and therapeutic purposes. The compound is particularly noted for its ability to target somatostatin receptors, which are overexpressed in various types of neuroendocrine tumors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-[Tyr3]-Octreotide Acid typically involves solid-phase peptide synthesis (SPPS) This method allows for the efficient and cost-effective production of the compoundThe final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis modules are often employed to ensure consistency and quality. These modules allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
DOTA-[Tyr3]-Octreotide Acid undergoes several types of chemical reactions, including:
Complexation Reactions: The DOTA chelator forms stable complexes with various metal ions, such as lutetium-177 and gallium-68.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and labeling of this compound include:
Cyclen Precursor: Used in the preparation of the DOTA chelator.
Radiolabeling Agents: Such as lutetium-177 and gallium-68 for diagnostic and therapeutic applications.
Major Products
The major products formed from these reactions are radiolabeled peptides, which are used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .
Applications De Recherche Scientifique
DOTA-[Tyr3]-Octreotide Acid has a wide range of scientific research applications, including:
Medical Imaging: Used in PET and single-photon emission computed tomography (SPECT) imaging to visualize neuroendocrine tumors.
Therapeutic Applications: Employed in PRRT for the treatment of neuroendocrine tumors.
Biological Research: Used to study the expression and function of somatostatin receptors in various tissues.
Mécanisme D'action
The mechanism of action of DOTA-[Tyr3]-Octreotide Acid involves its binding to somatostatin receptors, which are overexpressed in neuroendocrine tumors. Once bound, the radiolabeled compound allows for the visualization of tumors through imaging techniques or delivers targeted radiation therapy to the tumor cells . The molecular targets include somatostatin receptor subtypes, and the pathways involved are primarily related to receptor-mediated endocytosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
DOTA-Tyr3-Octreotate: Another somatostatin analog used in similar applications.
DOTA-TOC: A compound with a similar structure and function, used in PRRT.
Uniqueness
DOTA-[Tyr3]-Octreotide Acid is unique due to its specific binding affinity to somatostatin receptors and its versatility in forming stable complexes with various radiometals. This makes it highly effective for both diagnostic imaging and targeted radiotherapy .
Propriétés
Formule moléculaire |
C67H94N14O21S2 |
|---|---|
Poids moléculaire |
1495.7 g/mol |
Nom IUPAC |
acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4) |
Clé InChI |
MGIRFLMPSDEBOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


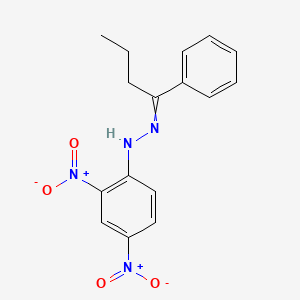


![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
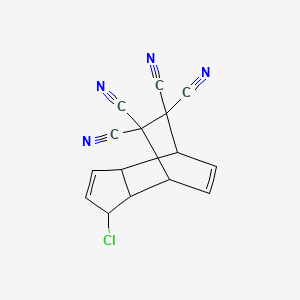
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
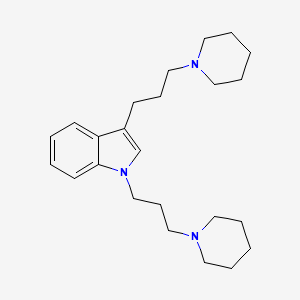
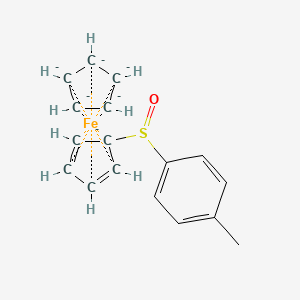
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
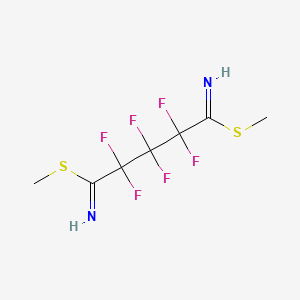


![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
